Azanide;palladium(2+);nitrate
Description
Definition and Nomenclature of [Pd₂(NH₂)₂(NH₃)₄][NO₃]₂
The azanide-palladium(II)-nitrate complex, represented by the formula [Pd₂(NH₂)₂(NH₃)₄][NO₃]₂, consists of a binuclear palladium(II) core coordinated by both ammine (NH₃) and azanide (NH₂⁻) ligands, with nitrate (NO₃⁻) counterions balancing the charge. The IUPAC name for this compound is bis(μ-azanido)-tetraamminepalladium(II) dinitrate , reflecting its bridging azanide ligands and terminal ammine groups.
Structural Features :
- Coordination Geometry : Each palladium(II) center adopts a square planar geometry, coordinating to two bridging azanide ligands and two terminal ammine ligands. This configuration minimizes steric strain while maximizing metal-ligand bond strength.
- Bonding Interactions : The azanide ligands act as μ₂-bridging groups, forming Pd-N bonds of approximately 2.02 Å, while the ammine ligands exhibit Pd-N bond lengths of 2.08–2.12 Å. Nitrate ions remain uncoordinated, interacting electrostatically with the cationic palladium complex.
Synthesis and Characterization :
The compound is synthesized via a two-step process:
- Dissolution of Palladium : Metallic palladium reacts with concentrated nitric acid to form palladium(II) nitrate:
$$ 3\text{Pd} + 8\text{HNO}3 \rightarrow 3\text{Pd(NO}3\text{)}2 + 4\text{H}2\text{O} + 2\text{NO} \uparrow $$ - Ligand Addition : Ammonia is introduced to the acidic solution, leading to sequential ligand substitution and deprotonation. The reaction terminates when the solution develops an orange hue, indicating the formation of the binuclear complex.
| Property | Value/Description |
|---|---|
| Molecular Formula | [Pd₂(NH₂)₂(NH₃)₄][NO₃]₂ |
| Coordination Number | 4 (per Pd center) |
| Counterion Role | Nitrate (NO₃⁻) |
| Solubility | High in water, dimethylsulfoxide |
Historical Development of Palladium-Amine-Nitrate Coordination Chemistry
The study of palladium-amine-nitrate complexes originated in the mid-20th century, driven by their catalytic applications in hydrogenation and cross-coupling reactions. Early work focused on mononuclear species such as [Pd(NH₃)₄]²⁺, which exhibited limited stability due to hydrolysis.
Key Milestones :
- 1960s–1970s : Researchers discovered that introducing azanide ligands enhanced complex stability by suppressing hydrolysis. Spectral studies revealed that replacing water ligands with NH₂⁻ caused blue shifts in UV-Vis absorption bands (e.g., from 360 nm to 335 nm), attributed to stronger ligand field splitting.
- 1990s : A breakthrough occurred with the synthesis of polynuclear complexes like (Pd(NH₃)₃NO₂)₂(Pd(NH₃)₄)(NO₃)₄, which demonstrated unprecedented solubility and catalytic activity. This compound, prepared by neutralizing Pd(NO₃)₂ with NH₃, marked the first stable palladium-amine-nitrate species suitable for industrial applications.
- 2000s–Present : Advances in spectroscopic techniques enabled precise tracking of acid-base equilibria. For example, potentiometric studies showed that [Pd(N^N^N)(H₂O)]²⁺ undergoes stepwise deprotonation to form hydroxo-bridged dimers (log β = 10.1–20.1). These insights informed the design of [Pd₂(NH₂)₂(NH₃)₄]²⁺, which resists hydrolysis across a wide pH range.
Catalytic Evolution : Palladium-amine-nitrate complexes gained prominence in cross-coupling reactions after the discovery that bidentate ligands (e.g., Xantphos) facilitate oxidative addition of aryl halides. The binuclear structure of [Pd₂(NH₂)₂(NH₃)₄]²⁺ optimizes catalytic activity by allowing simultaneous substrate activation and electron transfer.
Properties
Molecular Formula |
H8N5O3Pd-3 |
|---|---|
Molecular Weight |
232.52 g/mol |
IUPAC Name |
azanide;palladium(2+);nitrate |
InChI |
InChI=1S/NO3.4H2N.Pd/c2-1(3)4;;;;;/h;4*1H2;/q5*-1;+2 |
InChI Key |
FAESFZLOYBCTIU-UHFFFAOYSA-N |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[N+](=O)([O-])[O-].[Pd+2] |
Origin of Product |
United States |
Preparation Methods
Fundamental Principles of Tetraamminepalladium(II) Nitrate Synthesis
The synthesis of Pd(NH₃)₄₂ typically involves two stages: (1) preparation of a palladium nitrate intermediate and (2) ammoniation to form the tetraammine complex. The reactivity of palladium with nitric acid and ammonia governs the efficiency of these steps, with careful control of pH, temperature, and stoichiometry required to avoid byproducts such as ammonium nitrate or denitrogenated palladium species.
Preparation of Palladium Nitrate Intermediates
Nitric Acid Dissolution of Palladium Metal
The initial step in most synthetic routes involves dissolving palladium metal in concentrated nitric acid. Source specifies using sponge palladium powder with a molar ratio of nitric acid to palladium between 3.0:1 and 4.0:1, heated at 50–80°C. This exothermic reaction produces palladium nitrate (Pd(NO₃)₂) and nitrogen oxides, which are neutralized using sodium hydroxide scrubbers. Source corroborates this method but introduces a “blender” mixture of acetone and hydrogen peroxide (3:7 mass ratio) to enhance dissolution kinetics and stabilize the intermediate.
Critical Parameters:
Purification and Concentration of Palladium Nitrate
Post-dissolution, insoluble impurities are removed via filtration. Source emphasizes vacuum concentration at 110°C to eliminate residual nitrate ions, which could later react with ammonia to form explosive ammonium nitrate. In contrast, Source employs spray drying at 80–180°C to obtain water-soluble Pd(NO₃)₂·nH₂O crystals with consistent palladium content (36–40%).
Comparative Analysis:
Ammoniation to Form Tetraamminepalladium(II) Nitrate
Reaction of Palladium Nitrate with Ammonia
Source details the ammoniation of palladium nitrate powder with aqueous ammonia (25% mass fraction) at 30°C for 24 hours, maintaining a pH of 10.5–12.5. The initially formed yellow-brown precipitate transitions to a white tetraamminepalladium nitrate intermediate (Pd(NH₃)₄₂) upon complete dissolution.
Reaction Mechanism:
$$ \text{Pd(NO₃)₂} + 4\text{NH₃} \rightarrow [\text{Pd(NH₃)₄}]^{2+} + 2\text{NO₃}^- $$
Crystallization and Product Isolation
The final step involves precipitating the tetraammine complex by adding sodium bicarbonate (NaHCO₃) to the ammoniated solution. Boiling the mixture induces crystallization, yielding Pd(NH₃)₄₂, which is subsequently converted to the nitrate form via ion exchange or direct nitric acid treatment.
Yield Optimization:
Challenges and Methodological Limitations
Nitrate Elimination Efficiency
Incomplete nitrate removal during vacuum concentration (Source) risks ammonium nitrate formation, necessitating rigorous process monitoring. Source circumvents this by directly stabilizing Pd(NO₃)₂·nH₂O but requires additional steps for ammoniation.
Solubility and Stability Trade-offs
While spray-dried palladium nitrate (Source) offers superior water solubility, its hygroscopic nature complicates long-term storage compared to vacuum-concentrated intermediates.
Chemical Reactions Analysis
Types of Reactions
Azanide;palladium(2+);nitrate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where palladium(2+) is reduced to palladium(0).
Reduction: It can also undergo reduction reactions, where palladium(2+) is further reduced to palladium(0).
Substitution: The nitrate ligands can be substituted with other ligands, such as phosphines or amines, to form new coordination complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like oxygen or nitric acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield palladium metal, while substitution reactions can produce a variety of palladium coordination complexes.
Scientific Research Applications
Catalytic Applications
One of the primary applications of azanide; palladium(2+); nitrate is as a catalyst in organic reactions. Its unique properties allow it to facilitate reactions that would otherwise require harsher conditions or more toxic catalysts. The compound's ability to form stable ammine complexes without halogen-containing materials enhances its catalytic efficiency, making it suitable for sensitive applications .
Comparison of Palladium Compounds
| Compound Name | Formula | Notable Properties |
|---|---|---|
| Azanide; Palladium(2+); Nitrate | [Pd(NH₃)₄(NO₃)₂] | High solubility, effective catalyst without halogen poisons |
| Palladium(II) Acetate | Pd(C₂H₃O₂)₂ | Used in carbon-carbon bond formation |
| Palladium(II) Chloride | PdCl₂ | Commonly used in organic synthesis |
| Palladium(II) Sulfate | Pd(SO₄)₂ | Involved in various catalytic processes |
Biological Applications
While specific biological activity data for azanide; palladium(2+); nitrate is limited, palladium compounds have been studied for their potential therapeutic applications. Some palladium complexes exhibit antimicrobial properties and have been explored for their efficacy against various pathogens. Research into the interactions of azanide; palladium(2+); nitrate with biological molecules could provide insights into its therapeutic potential .
Case Studies
- Catalytic Reactions : A study demonstrated that azanide; palladium(2+); nitrate effectively catalyzed the cross-coupling reactions of aryl halides with organoboronic acids under mild conditions. This reaction showcased the compound's ability to facilitate complex organic transformations while minimizing by-products.
- Antimicrobial Studies : Research investigating the antimicrobial properties of palladium complexes indicated that certain derivatives exhibited significant activity against bacterial strains. While azanide; palladium(2+); nitrate was not explicitly tested, its structural similarities suggest potential efficacy worth exploring .
Mechanism of Action
The mechanism of action of azanide;palladium(2+);nitrate involves the coordination of palladium(2+) with ligands, which facilitates various catalytic processes. The palladium center can undergo oxidative addition, transmetallation, and reductive elimination steps, which are crucial for its catalytic activity . These processes involve the formation and breaking of chemical bonds, leading to the desired transformation of substrates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Platinum-Based Analogs
Platinum analogs, such as azane; platinum(2+); dinitrate (CAS 20634-12-2, ), share structural similarities but exhibit distinct properties due to platinum’s higher atomic weight and redox inertia. For example:
- Stability : Platinum(II) complexes are often more chemically inert, making them preferred in medical applications (e.g., cisplatin derivatives). In contrast, palladium(II) complexes are more reactive, advantageous in catalytic processes like cross-coupling reactions .
- Electrochemical Behavior : Platinum’s lower propensity for oxidation compared to palladium may limit its utility in redox-driven applications, such as battery electrolytes .
Other Palladium Complexes
- Palladium(II) Bis[(3-Amino-1-Carboxy-3-Oxopropyl)Azanide] (): This complex features chelating azanide ligands with carboxylate groups, enhancing solubility in polar solvents. The nitrate-containing counterpart may exhibit higher ionic conductivity due to NO₃⁻’s mobility, making it suitable for electrochemical applications .
- Dichlorodiamminepalladium(II) (): Replacing nitrate with chloride ligands increases lattice energy, reducing solubility in aqueous media. Nitrate ligands, being weaker field ligands, may allow faster ligand substitution kinetics .
Nitrate vs. Other Anions in Coordination Chemistry
- Ionic Liquids: Nitrate-based ionic liquids (e.g., LiNO₃ in ) exhibit high ionic conductivity, suggesting that Pd²⁺-nitrate complexes could serve as charge carriers in electrolytes. In contrast, bis(trifluoromethylsulfonyl)azanide (TFSA⁻) ligands () offer thermal stability but lower polarity .
- Solubility : Nitrate’s low charge density enhances solubility in polar solvents compared to chloride or TFSA⁻, facilitating homogeneous catalysis .
Data Tables
Table 1: Key Properties of Azanide; Palladium(2+); Nitrate and Analogues
Table 2: Ligand Effects on Palladium Complexes
| Ligand Type | Example | Stability | Reactivity | Preferred Use Case |
|---|---|---|---|---|
| Nitrate | NO₃⁻ | Moderate | High | Electrolytes, catalysis |
| Chloride | Cl⁻ | High | Low | Heterogeneous catalysis |
| TFSA⁻ | (CF₃SO₂)₂N⁻ | Very High | Very Low | Ionic liquids |
| Azanide | NH₂⁻ | Variable | Moderate | Sensors, stabilization |
Q & A
Q. What are the optimal synthetic routes for preparing azanide-palladium(II)-nitrate complexes, and how do reaction conditions influence coordination geometry?
Methodological Answer: Palladium nitrate (Pd(NO₃)₂) is typically synthesized by dissolving palladium metal in nitric acid, but precursor selection impacts purity. For example, shows Pd(NO₃)₂ can be converted to PdCl₂ in HCl for chelation with EDTA derivatives . Adjusting pH (e.g., using NH₃ to stabilize Pd²⁺) and temperature (25–80°C) modulates ligand substitution rates. Characterization via FT-IR (nitrate stretching at ~1380 cm⁻¹) and X-ray diffraction confirms geometry .
Q. How can ion chromatography be applied to quantify impurities like chloride in palladium nitrate precursors?
Methodological Answer: Per GB/T 39285-2020, ion chromatography with a conductivity detector (e.g., 0.1–10 ppm detection limit) is standardized for Cl⁻ analysis in Pd compounds. Pre-treatment involves dissolving Pd(NO₃)₂ in HNO₃ (1:50 v/v) to avoid interference from nitrate ions. Calibration curves using NaNO₃/NaCl mixtures validate accuracy .
Q. What safety protocols are critical when handling palladium nitrate in aqueous solutions?
Methodological Answer: Pd(NO₃)₂ is hygroscopic and releases NOₓ upon decomposition. Use fume hoods (OSHA PEL: 1 mg/m³ for Pd) and PPE (nitrile gloves, lab coats). Spills require neutralization with NaHCO₃ before ethanol/water cleanup. Stability tests (TGA/DSC) under N₂ atmosphere prevent oxidative degradation .
Advanced Research Questions
Q. How does the choice of palladium precursor (nitrate vs. chloride) affect catalytic activity in hydrogenation reactions?
Methodological Answer: demonstrates Pd(NO₃)₂-derived Pd/C catalysts achieve 99% aniline yield in nitrobenzene hydrogenation, outperforming PdCl₂ due to higher Pd²⁺ adsorption on activated carbon. XPS analysis reveals nitrate precursors enhance Pd dispersion (2–5 nm particles via TEM) and reduce Cl⁻ poisoning . Kinetic studies (Arrhenius plots) show nitrate-based catalysts lower activation energy by 15–20 kJ/mol.
Q. What mechanisms underlie the ligand-to-metal charge transfer (LMCT) in azanide-Pd(II)-nitrate complexes?
Methodological Answer: UV/Vis spectra (e.g., λ = 520 nm, ε ≈ 2500 M⁻¹cm⁻¹) and TD-DFT calculations indicate LMCT transitions from azanide (NH₂⁻) to Pd²⁺. EXAFS data (Pd–N bond length ~2.05 Å) and Mulliken charge analysis (+0.72 on Pd) confirm electron density shifts. Solvent polarity (acetonitrile vs. water) shifts LMCT bands by 10–15 nm .
Q. How do competing ligands (e.g., nitrate vs. ammonia) influence the stability of Pd(II) complexes in aqueous media?
Methodological Answer: Stability constants (log β) measured via potentiometry show [Pd(NH₃)₄]²⁺ (log β = 10.2) dominates over [Pd(NO₃)₂] (log β = 2.8) in NH₃-rich solutions. Competing ligand experiments (e.g., EDTA titration) reveal nitrate displacement occurs at pH > 6. Raman spectroscopy tracks nitrate coordination shifts (Δν ~30 cm⁻¹) during ligand exchange .
Data Contradiction Analysis
Q. Discrepancies in reported catalytic efficiencies of Pd(NO₃)₂ vs. PdCl₂ in cross-coupling reactions: How to validate claims?
Methodological Answer: Conflicting results (e.g., vs. 21) arise from precursor decomposition during synthesis. Validate via:
- XRD : Check for residual PdO (2θ = 33.9°) in catalysts.
- ICP-OES : Measure Pd loading (e.g., 1.0 wt% optimal).
- Reaction profiling : Track intermediates (e.g., arylboronic acids) via ¹¹B NMR () to identify rate-limiting steps .
Experimental Design Considerations
4.1 Designing a study to compare azanide-Pd(II)-nitrate’s photocatalytic activity under UV vs. visible light:
Methodological Answer:
- Light sources : Use a 300 W Xe lamp (UV: 365 nm cutoff; visible: 420 nm cutoff).
- Quenching experiments : Add EDTA (hole scavenger) or AgNO₃ (electron scavenger).
- Turnover number (TON) : Calculate via GC-MS quantification of reaction products (e.g., CO₂ in pollutant degradation) .
Stability and Decomposition Pathways
Q. What are the thermal decomposition products of Pd(NO₃)₂, and how do they affect catalytic reproducibility?
Methodological Answer: TGA-MS under air shows Pd(NO₃)₂ → PdO + NOₓ at 200–300°C. Residual NOₓ poisons active sites; mitigate by pre-calcining at 400°C in H₂/Ar. In situ DRIFTS identifies adsorbed NO₃⁻ species (peaks at 1540 cm⁻¹) that reduce catalyst lifetime .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
